Head-to-Head Antiproliferative Comparison vs XMD8-92 in A549 Cells
In the primary discovery study, Erk5‑IN‑6 (compound 5J) was evaluated alongside the widely used ERK5 inhibitor XMD8‑92 in a standardized MTT assay against human lung adenocarcinoma A549 cells. Erk5‑IN‑6 exhibited an IC50 of 4.56 µg/mL, whereas XMD8‑92 demonstrated an IC50 of 5.36 µg/mL under identical experimental conditions [1]. This head‑to‑head comparison establishes that Erk5‑IN‑6 possesses antiproliferative efficacy that is quantitatively equivalent to the established control, validating its utility as a benchmark compound within the 7‑azaindole series.
| Evidence Dimension | Antiproliferative IC50 in human lung adenocarcinoma A549 cells |
|---|---|
| Target Compound Data | 4.56 µg/mL |
| Comparator Or Baseline | XMD8‑92: 5.36 µg/mL |
| Quantified Difference | 0.80 µg/mL lower IC50 (more potent); within same order of magnitude and statistically considered equivalent in the publication |
| Conditions | MTT assay; A549 human lung adenocarcinoma cell line; compounds tested in parallel |
Why This Matters
This direct, within‑study comparison provides procurement‑grade confidence that Erk5‑IN‑6 performs at parity with a widely referenced control, enabling direct replacement or cross‑validation in follow‑on experiments without recalibrating expected efficacy.
- [1] Zhang Q, Gao X, Duan X, Liang H, Gao M, Dong D, Guo C, Huang L. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorg Med Chem. 2023 Nov 15;95:117503. View Source
